molecular formula C27H36N2O4 B1680517 Repaglinide CAS No. 135062-02-1

Repaglinide

Cat. No. B1680517
M. Wt: 452.6 g/mol
InChI Key: FAEKWTJYAYMJKF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Repaglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

A synthesis of two potent impurities of repaglinide, benzyl repaglinide 1 and repaglinide isomer 2, has been reported from commercially available raw materials: 2-fluoro benzonitrile, (S)-3-methyl-1- [2- (piperidin-1-yl)phenyl]butylamine (5), and 3-ethoxy- [4- (ethoxycarbonyl)phenyl]acetic acid (7) .


Molecular Structure Analysis

Repaglinide has a molecular formula of C27H36N2O4 and a molecular weight of 452.6 g/mol . Experimental and theoretical conformational studies of repaglinide in chloroform and dimethyl sulfoxide have been investigated .


Physical And Chemical Properties Analysis

Repaglinide has a molecular formula of C27H36N2O4 and a molecular weight of 452.6 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

1. Repaglinide's Efficacy and Mechanism of Action

Repaglinide, a carbamoylmethyl benzoic acid derivative, is a unique class of oral antidiabetic agents used for type 2 diabetes mellitus. Unlike other antidiabetic drugs, it has a distinct structure, binding profile, duration of action, and mode of excretion. It functions by stimulating insulin release from pancreatic beta-cells, which effectively controls blood glucose levels. Clinical trials have shown its efficacy in improving glycemic control, particularly in managing postprandial blood glucose levels. It has demonstrated additive effects when used with other antidiabetic agents like metformin and various thiazolidinediones (Culy & Jarvis, 2001).

2. Comparative Efficacy with Other Antidiabetic Agents

Studies comparing Repaglinide with glyburide, another oral antidiabetic drug, have shown similar efficacy in managing type 2 diabetes. The comparison studies highlighted Repaglinide’s capability in maintaining HbA1c and fasting plasma glucose levels effectively, similar to glyburide. These studies also revealed the safety profile of Repaglinide in patients, including those with renal impairment (Wolffenbuttel & Landgraf, 1999).

3. Repaglinide in Combination Therapies

Repaglinide has been studied extensively in combination therapies. When combined with metformin, it significantly improved glycemic control compared to monotherapy with either drug. This combination was particularly effective in patients who had not achieved adequate glycemic control with metformin alone. The combination therapy also resulted in significant reductions in HbA1c and fasting plasma glucose levels (Moses et al., 1999).

4. Pharmacokinetics and Pharmacodynamics

Repaglinide is known for its rapid absorption and fast onset of action. It is primarily metabolized by CYP2C8 and CYP3A4 enzymes and is eliminated via the biliary route. This pharmacokinetic profile makes Repaglinide suitable for preprandial administration, offering flexibility in meal planning without increased risk of hypoglycemia. It has shown to be well-tolerated in various patient groups, including the elderly and those with hepatic or renal impairment (Hatorp, 2002).

5. Use in Special Populations

Repaglinide's safety and efficacy have been evaluated in patients with renal impairment. The studies concluded that Repaglinide maintains a good safety profile and is an appropriate treatment choice for type 2 diabetic patients with renal impairment, including severe cases (Hasslacher, 2003).

Safety And Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It should be handled with care, avoiding dust formation and breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored locked up and disposed of properly .

Future Directions

Repaglinide has been suggested as a favorable treatment choice in patients with chronic kidney disease and end-stage renal disease . Future research may focus on potential new glucose-lowering agents that offer the opportunity to safely improve glycaemic control with prolonged efficacy and greater opportunity for therapeutic individualisation .

properties

IUPAC Name

2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023552
Record name Repaglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>67.9 [ug/mL] (The mean of the results at pH 7.4), 2.94e-03 g/L
Record name SID49648522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Repaglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, repaglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, repaglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of repaglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Repaglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Repaglinide

CAS RN

135062-02-1
Record name Repaglinide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135062-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repaglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135062021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repaglinide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Repaglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPAGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668Z8C33LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-131 °C, 130 - 131 °C
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 4.7 g (9.7 mmols) of ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]-benzoate and 14.7 ml of 1N sodium hydroxide was stirred in 47 ml of ethanol for 2 hours at 60° C., then neutralized with 14.7 ml of 1N hydrochloric acid and cooled to 0° C. The mixture was filtered to remove the precipitated colorless crystals, and the crystals were washed with ice water and with a little ice cold ethanol and then dried at 100° C./1 Torr.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide
Reactant of Route 2
Repaglinide
Reactant of Route 3
Repaglinide
Reactant of Route 4
Repaglinide
Reactant of Route 5
Repaglinide
Reactant of Route 6
Repaglinide

Citations

For This Compound
23,500
Citations
JA Balfour, D Faulds - Drugs & aging, 1998 - Springer
▲ Repaglinide is a novel insulin secretagogue being developed for the management of type 2 (non-insulin-dependent) diabetes mellitus. It stimulates release of insulin from the …
Number of citations: 60 link.springer.com
V Hatorp - Clinical pharmacokinetics, 2002 - Springer
… was used to determine the quantity of repaglinide in the test … repaglinide bound to free anti-repaglinide antibody. This value was inversely proportional to the amount of repaglinide in the …
Number of citations: 178 link.springer.com
LJ Scott - Drugs, 2012 - Springer
… repaglinide, have a distinct binding site at the β-cell membrane, which differs from that of sulfonylureas, and corresponds to greater insulinotropic effects with repaglinide … repaglinide in …
Number of citations: 103 link.springer.com
…, Repaglinide Versus Nateglinide Comparison … - Diabetes …, 2004 - Am Diabetes Assoc
… Although both repaglinide and nateglinide stimulate insulin secretion by … repaglinide is different from that of nateglinide and sulfonylureas (3–5). Clinical trial comparisons of repaglinide …
Number of citations: 265 diabetesjournals.org
T Marbury, WC Huang, P Strange, H Lebovitz - Diabetes research and …, 1999 - Elsevier
… Patients with an FPG >160 mg/dl who had previously taken any OHA other than repaglinide could begin this study at a higher dose (ie 1 mg of repaglinide or 5 mg of glyburide) if the …
Number of citations: 248 www.sciencedirect.com
…, Multinational Repaglinide Renal Study Group - Diabetes …, 2003 - Am Diabetes Assoc
… repaglinide treatment (P = 0.074). Metabolic control (HbA 1c and fasting blood glucose) with repaglinide was unchanged from that on previous antidiabetic medication. Final repaglinide …
Number of citations: 177 diabetesjournals.org
TC Marbury, JL Ruckle, V Hatorp… - Clinical …, 2000 - Wiley Online Library
… , n = 6) received treatment with 2 mg repaglinide for 7 days. Subjects in the hemodialysis … of 2 mg repaglinide separated by a 7‐ to 14‐day washout period. All subjects had repaglinide …
Number of citations: 154 ascpt.onlinelibrary.wiley.com
LI Kajosaari, M Niemi, M Neuvonen… - Clinical …, 2005 - Wiley Online Library
… of repaglinide, 7 we hypothesized that cyclosporine might interact with repaglinide. Therefore we … on the pharmacokinetics and pharmacodynamics of repaglinide in healthy subjects. …
Number of citations: 246 ascpt.onlinelibrary.wiley.com
L Jovanovic, G Dailey III, WC Huang… - The Journal of …, 2000 - Wiley Online Library
… longer period of repaglinide treatment. This study compared the efficacy and safety of repaglinide to that of placebo during a 24-week treatment period. Repaglinide was administered in …
Number of citations: 118 accp1.onlinelibrary.wiley.com
DR Owens - Diabetic medicine, 1998 - Wiley Online Library
… of tailoring repaglinide treatment to meals were examined in a study where repaglinide was … ), with the total daily dose of repaglinide being identical. The mealtime dosing caused a …
Number of citations: 201 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.